molecular formula C14H8FN3O2S B12586619 2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- CAS No. 647026-43-5

2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]-

Cat. No.: B12586619
CAS No.: 647026-43-5
M. Wt: 301.30 g/mol
InChI Key: KPZLIBRQWPJVLO-UHFFFAOYSA-N
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Description

2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- is a benzothiazole derivative featuring a fluorine substituent at the 6-position of the benzothiazole core and a Schiff base linkage (-CH=N-) connecting the nitrogen atom to a 4-nitrophenyl group. This compound belongs to a class of heterocyclic molecules known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

647026-43-5

Molecular Formula

C14H8FN3O2S

Molecular Weight

301.30 g/mol

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C14H8FN3O2S/c15-10-3-6-12-13(7-10)21-14(17-12)16-8-9-1-4-11(5-2-9)18(19)20/h1-8H

InChI Key

KPZLIBRQWPJVLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=NC3=C(S2)C=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- typically involves the reaction of 2-aminobenzothiazole with 6-fluoro-4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its antitumor properties. Research indicates that derivatives of benzothiazole, including 2-benzothiazolamine compounds, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain benzothiazole derivatives can inhibit the growth of breast cancer cells (e.g., MCF-7) and exhibit selectivity towards other cancer types such as ovarian and lung carcinoma .

Case Study: Anticancer Activity

  • Compound : 2-(4-aminophenyl)benzothiazole
  • Activity : Demonstrated nanomolar inhibitory activity against breast cancer cell lines.
  • Mechanism : Structure-activity relationship studies suggested that halogen or methyl substitutions enhance potency .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects. Benzothiazole derivatives are known for their ability to combat a range of pathogens, including bacteria and fungi. The mechanisms often involve interference with microbial metabolism or cell wall synthesis .

Case Study: Antimicrobial Efficacy

  • Target Pathogens : Various strains causing pneumonia, tuberculosis, and other infections.
  • Outcome : Significant inhibition of microbial growth was observed in laboratory settings, suggesting potential for therapeutic applications in treating infectious diseases .

Applications in Drug Development

The versatility of 2-benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- extends to its use in drug formulations. Its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients makes it a candidate for inclusion in drug delivery systems.

Case Study: Drug Delivery Systems

  • Application : Covalent attachment to peptides for improved stability and delivery of biologically active agents.
  • Benefit : Such systems can reduce dosing frequency and improve patient compliance by ensuring consistent therapeutic levels .

Chemical Properties and Reactivity

The unique chemical structure of 2-benzothiazolamine contributes to its reactivity and biological activity. The presence of the benzothiazole ring system allows for diverse chemical modifications, leading to variations in pharmacological properties.

PropertyDescription
Chemical StructureBicyclic system with nitrogen and sulfur atoms
ReactivityExhibits diverse chemical reactivity
Biological ActivityAntitumor, antimicrobial, anti-inflammatory

Mechanism of Action

The mechanism of action of 2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Structural Features:

  • Benzothiazole core : A bicyclic structure with sulfur and nitrogen atoms, contributing to aromatic stability and π-π interactions.
  • 6-Fluoro substituent : Increases electronegativity and may influence binding affinity in biological systems.

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

The benzothiazole scaffold can be modified at multiple positions, altering physicochemical and biological properties. Below is a comparison with key analogs:

Compound Name Substituents Key Properties/Applications Source
2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- 6-F, N-(4-nitrophenyl)methylene Potential pharmacological activity (hypothesized)
2-Benzothiazolamine, N-[[4-(heptyloxy)phenyl]methylene]-6-methoxy- 6-OCH₃, N-(4-heptyloxyphenyl)methylene Intermediate for surfactants or liquid crystals
2-(4-Aminophenyl)-6-fluoro-N-(substituted phenyl)benzo[d]thiazol-7-amine 4-NH₂, 6-F, variable aryl groups Cytotoxicity against cancer cell lines (MCF-7, HeLa)
N-(4-nitrophenyl)-1,3-benzothiazol-2-amine No methylene linker, direct N-aryl bond Structural simplicity; unknown bioactivity

Key Observations :

  • Fluorine vs. Methoxy : The 6-fluoro substituent (electron-withdrawing) may enhance metabolic stability compared to 6-methoxy (electron-donating), which could improve solubility .
  • Schiff Base vs.

Influence of Aryl Group Modifications

The aryl group attached via the Schiff base significantly impacts electronic and steric properties:

Aryl Group Compound Example Electronic Effects Biological Relevance
4-Nitrophenyl Target compound Strong electron-withdrawing (-NO₂) May enhance interaction with enzymes (e.g., kinases)
4-Heptyloxyphenyl Compound from Long alkyl chain (lipophilic) Potential for membrane penetration
Substituted phenyl (e.g., Cl, Br) Compounds in Halogen-dependent polarity Tunable reactivity for drug design

Spectral Data Insights :

  • IR Spectroscopy : Schiff base formation is confirmed by C=N stretching vibrations (~1600–1650 cm⁻¹). The absence of S-H bands (~2500–2600 cm⁻¹) in related triazole derivatives suggests tautomeric stability .
  • NMR : Aromatic protons in the 4-nitrophenyl group resonate downfield (δ 7.5–8.5 ppm) due to nitro group deshielding .

Yield Optimization :

  • Catalyst choice (e.g., ZnO vs. traditional acids) improves yields (70–85% in related compounds) .
  • Solvent systems (e.g., methanol) and reflux conditions are critical for efficient imine formation .

Biological Activity

2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical formula for 2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]- is C14H8FN3O2SC_{14}H_{8}FN_{3}O_{2}S. Its structure features a benzothiazole core modified with a fluoro group and a nitrophenylmethylene side chain, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including 2-Benzothiazolamine, exhibit significant antimicrobial properties. A study evaluated several benzothiazole derivatives against various bacterial strains. The compound was tested at concentrations of 50 µg/ml and 100 µg/ml against Staphylococcus aureus and Escherichia coli, showing promising antibacterial effects comparable to standard antibiotics .

Compound ConcentrationStaphylococcus aureusEscherichia coli
50 µg/mlInhibition observedInhibition observed
100 µg/mlEnhanced inhibitionEnhanced inhibition

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against pathogens like Candida albicans and Aspergillus niger. In vitro studies showed effective inhibition at similar concentrations as used in antibacterial assays .

Anticancer Activity

The anticancer potential of 2-Benzothiazolamine has been explored through various studies focusing on its effects on cancer cell lines. A notable study synthesized a series of benzothiazole derivatives and evaluated their effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .

Cell LineConcentration (µM)Proliferation Inhibition (%)
A431145%
A431260%
A549140%
A549255%

Additionally, the compound was found to reduce the expression levels of inflammatory cytokines IL-6 and TNF-α in mouse monocyte macrophages, suggesting its dual role as an anti-inflammatory agent .

The mechanisms through which 2-Benzothiazolamine exerts its biological effects are multifaceted. Studies have shown that it affects key signaling pathways involved in cell proliferation and survival, particularly by inhibiting the AKT and ERK pathways in cancer cells. This inhibition leads to reduced cell migration and enhanced apoptosis, positioning the compound as a candidate for further development in cancer therapeutics .

Case Studies

  • Antitumor Activity : A study focused on the synthesis of novel benzothiazole derivatives found that specific modifications to the benzothiazole structure enhanced anticancer activity significantly. The lead compound from this study exhibited potent activity against multiple cancer cell lines while maintaining low toxicity towards normal cells .
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties of benzothiazole derivatives revealed that structural variations could lead to enhanced efficacy against resistant bacterial strains. This highlights the importance of chemical modifications in optimizing biological activity .

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